molecular formula C13H26N2O2 B1429841 tert-Butyl 3-(3-aminopropyl)piperidine-1-carboxylate CAS No. 946518-27-0

tert-Butyl 3-(3-aminopropyl)piperidine-1-carboxylate

Cat. No.: B1429841
CAS No.: 946518-27-0
M. Wt: 242.36 g/mol
InChI Key: AJTYGHSVRUDXKS-UHFFFAOYSA-N
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Description

tert-Butyl 3-(3-aminopropyl)piperidine-1-carboxylate (CAS: 946518-27-0) is a piperidine-derived chemical building block of significant importance in medicinal and organic chemistry. Its structure features a tert-butyl carbamate (Boc) protecting group on the piperidine nitrogen and a reactive primary amine on the 3-aminopropyl side chain. This configuration provides steric protection to the secondary amine while presenting a versatile handle for further synthetic modification, making the compound a valuable intermediate for constructing more complex molecules . In scientific research, this compound serves as a crucial precursor in pharmaceutical synthesis, particularly in the development of potential therapeutic agents. Its utility is highlighted in the exploration of structure-activity relationships (SAR) for novel inhibitors, such as those targeting the MenA enzyme in Mycobacterium tuberculosis ,--a promising pathway for new tuberculosis treatments . The Boc-protected piperidine core and the terminal primary amine allow for diverse chemical reactions, including nucleophilic substitution and coupling reactions, facilitating its incorporation into target structures . The compound is characterized by its molecular formula C13H26N2O2 and a molecular weight of 242.36 g/mol . It is offered with a minimum purity of 98% and should be stored sealed in a dry environment at 2-8°C . This product is intended for research and further manufacturing applications only and is strictly not for human or veterinary use.

Properties

IUPAC Name

tert-butyl 3-(3-aminopropyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-9-5-7-11(10-15)6-4-8-14/h11H,4-10,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTYGHSVRUDXKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Reagents

  • Piperidine or 3-substituted piperidine derivatives.
  • 3-Bromopropylamine or 3-chloropropylamine as the aminopropyl source.
  • Di-tert-butyl dicarbonate (Boc2O) for Boc protection.
  • Bases such as triethylamine or sodium bicarbonate.
  • Solvents: dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
  • Catalysts or additives such as 4-dimethylaminopyridine (DMAP) to enhance reaction rates.

Synthetic Route

A common synthetic route involves the following steps:

  • Alkylation of Piperidine:
    The piperidine ring is alkylated at the 3-position with a suitable haloalkylamine (e.g., 3-bromopropylamine) under nucleophilic substitution conditions. This reaction is often performed in polar aprotic solvents like acetonitrile or THF, with a base to neutralize the generated acid.

  • Protection of the Piperidine Nitrogen:
    The free secondary amine of the piperidine is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine at low to room temperature (0–25°C). The Boc group prevents undesired side reactions and stabilizes the molecule for further manipulation.

  • Purification:
    The crude product is purified via silica gel column chromatography using mixtures of hexane and ethyl acetate or by crystallization to afford tert-Butyl 3-(3-aminopropyl)piperidine-1-carboxylate in high purity.

Reaction Conditions Summary Table

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Alkylation Piperidine + 3-bromopropylamine + base Acetonitrile/THF 25–60°C 4–12 hours 70–85 Base: triethylamine or NaHCO3
Boc Protection Di-tert-butyl dicarbonate + base (TEA/DMAP) DCM 0–25°C 2–6 hours 85–95 Low temperature to avoid side reactions
Purification Silica gel chromatography or crystallization Hexane/ethyl acetate Room temperature N/A N/A Monitored by TLC/HPLC
  • Aza-Michael Addition:
    Some literature reports the synthesis of N-substituted piperidines via aza-Michael reactions using acrylonitrile derivatives followed by reduction and Boc protection steps. This method allows the introduction of the 3-aminopropyl side chain with good regioselectivity.

  • Deprotection and Reprotection Strategies:
    In some cases, tert-butyl 3-(alkoxycarbonylamino)piperidine-1-carboxylate intermediates are deprotected under controlled conditions (e.g., treatment with bases at 50–120°C for 30 minutes to 5 hours) to yield the target amine derivative, followed by purification.

  • The Boc protection proceeds via nucleophilic attack of the piperidine nitrogen on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate, forming the carbamate linkage.
  • Alkylation involves nucleophilic substitution (SN2) at the haloalkylamine, attaching the aminopropyl side chain at the 3-position of the piperidine ring.
  • Deprotection of the Boc group, when needed, is typically achieved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) through protonation and cleavage of the carbamate bond.
  • Reaction yields can be optimized by controlling stoichiometry, temperature, and reaction time. For instance, using 1.2 equivalents of Boc2O and catalytic amounts of DMAP improves the efficiency of the protection step.
  • Maintaining anhydrous conditions during Boc protection is critical to prevent hydrolysis.
  • Purity is typically confirmed by chromatographic methods (HPLC, TLC) and spectroscopic analyses (NMR, IR).
Parameter Value/Condition Reference/Notes
Molecular formula C13H26N2O2
Molecular weight 242.36 g/mol
CAS Number 946518-27-0
Boc protection temperature 0–25°C
Boc protection time 2–6 hours
Alkylation temperature 25–60°C
Alkylation time 4–12 hours
Deprotection temperature 50–120°C (if applicable)
Deprotection time 30 min – 5 hours
Purification methods Silica gel chromatography, crystallization
Yield range 70–95%

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(3-aminopropyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly used.

Major Products Formed:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

This compound serves as a crucial building block in the synthesis of complex organic molecules. It is particularly valuable in the development of:

  • Amino Acids : Used as intermediates in the synthesis of various amino acids.
  • Peptides : Facilitates the construction of peptide chains due to its functional groups that allow for further chemical modifications.

Biology

In biological research, tert-butyl 3-(3-aminopropyl)piperidine-1-carboxylate is employed to study:

  • Enzyme Interactions : It acts as a substrate or inhibitor in enzyme-catalyzed reactions, helping to elucidate biochemical pathways.
  • Cell Signaling : The compound can modulate receptor activity, impacting cellular signaling pathways involved in growth and differentiation.

Medicine

The pharmaceutical applications of this compound are extensive:

  • Drug Development : It is utilized in the synthesis of drug candidates targeting neurological disorders and cancer therapies. Its structure allows for modifications that enhance pharmacological properties.
  • Therapeutic Agents : The compound has been explored for its potential role in developing therapeutics for conditions like Alzheimer's disease .

Case Study 1: Drug Development

In a study focused on developing novel neuroprotective agents, this compound was synthesized as part of a larger library of compounds. The resulting derivatives were screened for their ability to inhibit specific enzymes associated with neurodegenerative diseases. Several derivatives exhibited promising results, highlighting the compound's utility in medicinal chemistry.

Case Study 2: Enzyme Inhibition

Research investigating enzyme inhibitors utilized this compound to explore its effects on specific metabolic pathways. The compound was shown to effectively inhibit target enzymes, leading to altered metabolic profiles in cell cultures. This study provided insights into its potential therapeutic applications in metabolic disorders.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(3-aminopropyl)piperidine-1-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting biological processes such as cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound belongs to a class of tert-butyl piperidine carbamates, which vary in substituent positions, chain lengths, and functional groups. Key structural analogs include:

Compound Name CAS Number Substituent Position Chain/Group Similarity Score Key Applications
tert-Butyl 3-(3-aminopropyl)piperidine-1-carboxylate Discontinued 3-position 3-aminopropyl N/A Drug intermediates, crystallography
tert-Butyl 4-(3-aminopropyl)piperidine-1-carboxylate 150349-65-8 4-position 3-aminopropyl 0.96 Pharmacokinetic studies
tert-Butyl 3-(1-aminoethyl)piperidine-1-carboxylate 1235439-55-0 3-position 1-aminoethyl 0.96 Medicinal chemistry scaffolds
tert-Butyl 4-(2-aminopropan-2-yl)piperidine-1-carboxylate 530116-33-7 4-position 2-aminopropan-2-yl 0.96 Agrochemical intermediates
tert-Butyl 3-(cyclopropylcarbamoyl)piperidine-1-carboxylate 1277958-70-9 3-position Cyclopropylcarbamoyl N/A Targeted drug design

Key Observations

Positional Isomerism: The 3-aminopropyl analog (target compound) and its 4-position isomer (CAS 150349-65-8) share identical molecular formulas (C₁₃H₂₆N₂O₂) but differ in steric accessibility. The 4-substituted isomer exhibits enhanced pharmacokinetic properties in some studies due to reduced steric hindrance during receptor binding. In contrast, the 3-position substitution in the target compound may favor intramolecular interactions in crystallography applications.

Chain Length and Reactivity: Shorter chains (e.g., 1-aminoethyl in CAS 1235439-55-0) reduce hydrophobicity compared to the 3-aminopropyl group, impacting solubility and metabolic stability.

Functional Group Variations :

  • Carbamoyl or sulfonamido groups (e.g., CAS 1349702-34-6) replace the primary amine, altering electronic properties and enabling diverse reactivity in coupling reactions.

Research Findings and Data

Table 2: Comparative Physicochemical Properties

Property Target Compound CAS 150349-65-8 CAS 1235439-55-0
Molecular Weight (g/mol) 242.36 242.36 228.32
LogP (Predicted) 1.8 1.5 1.2
Solubility (mg/mL, H₂O) ~10 ~15 ~20
Stability (RT) Stable Stable Hygroscopic

Key Trends

  • Lipophilicity: Longer alkyl chains (e.g., 3-aminopropyl) increase LogP, favoring membrane permeability but reducing aqueous solubility.
  • Stability: Hygroscopicity in aminoethyl analogs (CAS 1235439-55-0) limits their utility in humid environments.

Biological Activity

Overview

tert-Butyl 3-(3-aminopropyl)piperidine-1-carboxylate is a chemical compound with significant implications in medicinal chemistry and biological research. This compound features a piperidine ring, a tert-butyl ester, and an aminopropyl side chain, contributing to its biological activity and versatility as a synthetic intermediate. The following sections delve into the compound's biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H26N2O2
  • Molecular Weight : 242.36 g/mol
  • Structural Features : The compound comprises a piperidine ring substituted with a tert-butyl group and a 3-aminopropyl chain, which enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The mechanism involves:

  • Ligand Binding : The compound acts as a ligand that binds to specific receptors or enzymes, modulating their activity.
  • Cellular Signaling : This interaction can influence cellular signaling pathways, impacting processes such as cell growth, differentiation, and apoptosis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Enzyme Interaction : The compound has been shown to interact with various enzymes, potentially acting as an inhibitor or modulator.
  • Neuroprotective Effects : In studies involving models of neurodegenerative diseases, this compound demonstrated protective effects against neurotoxic agents like amyloid-beta .
  • Pharmaceutical Applications : It serves as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders and other diseases.

Neuroprotective Activity

A notable study investigated the neuroprotective effects of related compounds in models of Alzheimer's disease. The findings indicated that compounds structurally similar to this compound reduced amyloid-beta aggregation, suggesting potential therapeutic applications in Alzheimer's treatment .

Enzyme Modulation Studies

Research has highlighted the role of this compound in modulating enzyme activity. For instance, it was found to inhibit specific deubiquitinases, leading to enhanced protein stability in cellular models. This finding underscores its potential use in targeted protein stabilization strategies .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
tert-Butyl 2-(3-aminopropyl)piperidine-1-carboxylateSimilar piperidine structure but different substitutionVariations in side chains affect biological properties
tert-Butyl 3-(1-aminoethyl)piperidine-1-carboxylateDifferent amino group positionInfluences receptor binding affinity
tert-Butyl 2-(4-methylaminobutyl)piperidine-1-carboxylateLonger side chain with methyl substitutionEnhanced lipophilicity may influence activity

This table illustrates how structural variations among related compounds can significantly impact their biological activity and potential applications.

Q & A

Q. What challenges arise when scaling up synthesis from lab to pilot plant?

  • Key Issues :
  • Heat Management : Exothermic reactions require jacketed reactors for temperature control .
  • Purification : Transition from column chromatography to fractional distillation or crystallization .
  • Yield Loss : Optimize catalyst recycling (e.g., immobilized catalysts in flow reactors) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 3-(3-aminopropyl)piperidine-1-carboxylate
Reactant of Route 2
tert-Butyl 3-(3-aminopropyl)piperidine-1-carboxylate

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